molecular formula C42H51B3O6 B6326558 1,3,5-Tris(4-pinacolatoborolane-phenyl)-benzene CAS No. 1017967-97-3

1,3,5-Tris(4-pinacolatoborolane-phenyl)-benzene

Cat. No. B6326558
CAS RN: 1017967-97-3
M. Wt: 684.3 g/mol
InChI Key: JGVPGDYJFWYBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Tris(4-pinacolatoborolane-phenyl)-benzene (TPBPB) is a newly developed organoboron compound that has been used in a variety of scientific research applications. It is a stable, non-toxic, and highly reactive compound that has a wide range of potential applications in the fields of organic synthesis, catalysis, and materials science.

Scientific Research Applications

Sensing Applications

  • Selective Sensing and Capture of Picric Acid: Derivatives of 1,3,5-Tris(phenyl)-benzene have been explored for their sensing capabilities, particularly for the detection of picric acid, a potent explosive. For instance, a fluorescent chemo-sensor based on a substituted derivative showed highly selective fluorescence quenching in the presence of picric acid, with a detection limit of 1.5 ppm. This selectivity is attributed to hydrogen bonding, π-π interactions, and electrostatic interactions, underscoring the molecule's potential in environmental monitoring and security (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Catalytic Applications

  • Catalysis for Synthesis of Organic Compounds: The derivatives of 1,3,5-Tris(phenyl)-benzene have also been employed as catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene was used as an efficient catalyst for the synthesis of bis(pyrazol-5-ols), offering advantages such as excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Material Science

  • Formation of Robust Frameworks: A study demonstrated the synthesis of a rigid tritopic ligand leading to the formation of a honeycomb-like zirconium phosphonate framework. This material displayed remarkable thermal stability and hydrolysis resistance, highlighting its utility in creating advanced materials for various applications (Taddei et al., 2014).

Organic Synthesis

  • Synthesis of Antioxidants: The synthesis of 1,3,5-Tris(phenylamino) benzene derivatives was investigated for their antioxidation properties. These compounds demonstrated superior antioxidation ability compared to traditional antioxidants, with variations in substitution groups significantly affecting their behavior. This research indicates the potential of these derivatives in enhancing the oxidative stability of industrial materials and products (Changqing et al., 2016).

properties

IUPAC Name

2-[4-[3,5-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51B3O6/c1-37(2)38(3,4)47-43(46-37)34-19-13-28(14-20-34)31-25-32(29-15-21-35(22-16-29)44-48-39(5,6)40(7,8)49-44)27-33(26-31)30-17-23-36(24-18-30)45-50-41(9,10)42(11,12)51-45/h13-27H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVPGDYJFWYBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51B3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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